molecular formula C10H6ClF6NO2 B8648755 4-Chloro-2,6-bis-trifluoromethyl-nicotinic acid ethyl ester

4-Chloro-2,6-bis-trifluoromethyl-nicotinic acid ethyl ester

Cat. No. B8648755
M. Wt: 321.60 g/mol
InChI Key: CXDQYPGPUDLVEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2,6-bis-trifluoromethyl-nicotinic acid ethyl ester is a useful research compound. Its molecular formula is C10H6ClF6NO2 and its molecular weight is 321.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-2,6-bis-trifluoromethyl-nicotinic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2,6-bis-trifluoromethyl-nicotinic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H6ClF6NO2

Molecular Weight

321.60 g/mol

IUPAC Name

ethyl 4-chloro-2,6-bis(trifluoromethyl)pyridine-3-carboxylate

InChI

InChI=1S/C10H6ClF6NO2/c1-2-20-8(19)6-4(11)3-5(9(12,13)14)18-7(6)10(15,16)17/h3H,2H2,1H3

InChI Key

CXDQYPGPUDLVEO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1Cl)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 500 ml round bottom flask equipped with nitrogen inlet and magnetic stirrer is charged with 40 g (0.132 mol) of product from Example 2 and 24.97 g (0.233 mol) of 2,6-lutidine. To this is slowly added (exothermic) 185 ml (1.98 mol) of phosphorous oxychloride. The flask is fitted with a condenser and the mixture is heated to reflux. After refluxing for 18 hours the material is cooled, concentrated, and the mixture was poured into 150 g of ice slowly. The ice mixture was then poured into 200 ml of 10% HCl (aqueous) and extracted twice with ether. The combined ether layers were washed with 10% NaOH (aqueous), dried (MgSO4), and concentrated in vacuo affording a black oil. The residue was kugelrohr distilled at 67 Pa. The earlier fraction (pot temperature 50° C.) was discarded. The later fraction (pot temperature 85° C.) afforded 25.15 g (60%) of product, nD25 1.4185. Anal. Calc'd. for C10H6Cl1F6N1O2 : C, 37.35; H, 1.88; N, 4.36. Found: C, 37.51; H, 1.74; N, 4.23.
Quantity
40 g
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24.97 g
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185 mL
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Yield
60%

Synthesis routes and methods II

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Synthesis routes and methods III

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